molecular formula C11H13F3O3 B2812707 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol CAS No. 2225887-15-8

1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol

Cat. No.: B2812707
CAS No.: 2225887-15-8
M. Wt: 250.217
InChI Key: YDZVCRBHIKWKAU-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol is an organic compound with the molecular formula C11H13F3O3 It is characterized by the presence of trifluoromethyl and methoxybenzyl groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol typically involves the reaction of 1,1,1-trifluoroacetone with 4-methoxybenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-propanol: Lacks the methoxybenzyl group, resulting in different chemical and biological properties.

    1,1,1-Trifluoro-3-[(4-hydroxybenzyl)oxy]-2-propanol: Contains a hydroxybenzyl group instead of a methoxybenzyl group, which can affect its reactivity and applications.

Uniqueness

1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol is unique due to the presence of both trifluoromethyl and methoxybenzyl groups, which confer distinct chemical properties and potential applications. Its combination of lipophilicity and reactivity makes it a valuable compound in various fields of research.

Properties

IUPAC Name

1,1,1-trifluoro-3-[(4-methoxyphenyl)methoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O3/c1-16-9-4-2-8(3-5-9)6-17-7-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZVCRBHIKWKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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